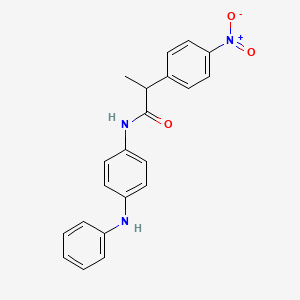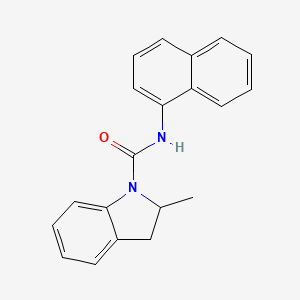
N-(4-anilinophenyl)-2-(4-nitrophenyl)propanamide
Descripción general
Descripción
N-(4-anilinophenyl)-2-(4-nitrophenyl)propanamide, also known as ANPP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. ANPP is an intermediate compound in the synthesis of fentanyl, a synthetic opioid that is used as a pain reliever and anesthetic. However, ANPP has also been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-(4-anilinophenyl)-2-(4-nitrophenyl)propanamide is believed to act as a mu-opioid receptor agonist, similar to fentanyl and other opioids. Mu-opioid receptors are located throughout the central nervous system and are involved in pain modulation, reward, and addiction. This compound and its derivatives have been studied for their potential use in developing new opioid-based medications with improved efficacy and reduced side effects.
Biochemical and Physiological Effects:
This compound and its derivatives have been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids and are mediated by the activation of mu-opioid receptors in the brain and spinal cord.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-anilinophenyl)-2-(4-nitrophenyl)propanamide and its derivatives have several advantages for use in scientific research, including their high potency, selectivity, and stability. However, this compound and its derivatives also have several limitations, including their potential for abuse and dependence, as well as their potential for producing adverse side effects, such as respiratory depression and overdose.
Direcciones Futuras
There are several potential future directions for research on N-(4-anilinophenyl)-2-(4-nitrophenyl)propanamide and its derivatives, including:
1. Developing new opioid-based medications with improved efficacy and reduced side effects.
2. Studying the role of mu-opioid receptors in pain modulation, reward, and addiction.
3. Investigating the potential use of this compound and its derivatives as imaging agents for PET and SPECT.
4. Developing new methods for the synthesis and purification of this compound and its derivatives.
5. Studying the pharmacokinetics and pharmacodynamics of this compound and its derivatives in animal models and humans.
Overall, this compound is a promising compound that has the potential to advance scientific research in several areas, including pain management, addiction, and imaging. However, further research is needed to fully understand its properties and potential applications.
Aplicaciones Científicas De Investigación
N-(4-anilinophenyl)-2-(4-nitrophenyl)propanamide has been used in scientific research as a precursor for the synthesis of various compounds, including fentanyl and its analogs. These compounds have been studied for their potential applications in pain management, anesthesia, and drug abuse treatment. This compound has also been used as a starting material for the synthesis of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propiedades
IUPAC Name |
N-(4-anilinophenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-15(16-7-13-20(14-8-16)24(26)27)21(25)23-19-11-9-18(10-12-19)22-17-5-3-2-4-6-17/h2-15,22H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMYXUNZDZTABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4076641.png)
![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4076647.png)
![ethyl 4-[2-(4-nitrophenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4076655.png)
![4-methyl-1-[2-(4-nitrophenyl)propanoyl]piperidine](/img/structure/B4076658.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B4076661.png)
![4-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}-4H-1,2,4-triazol-3-amine](/img/structure/B4076662.png)
![3-[(2-chloro-4-nitrophenyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4076667.png)
![N-allyl-N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076669.png)
![1-[2-(4-fluorophenoxy)ethyl]piperazine oxalate](/img/structure/B4076676.png)
![methyl 2-[({[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4076682.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4076693.png)
![N-allyl-N-[2-(3-isopropylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076698.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}piperazine oxalate](/img/structure/B4076723.png)

